Zaleplon-d4
Zaleplon-d4
Zaleplon-d4 (Item No. 18620) is intended for use as an internal standard for the quantitation of zaleplon (Item No. 11577) by GC- or LC-MS. Zalepon is a pyrazolopyrimidine that selectively activates the GABAA α1 receptor subunit (EC50 = 1.1 µM), producing a sedative effect. It is characterized as being an ultra-short-acting sedative due to short Tmax (0.7-1.4 hours) and half-life (1 hour) values. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1781887-91-9
VCID:
VC0161360
InChI:
InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i4D,5D,6D,9D
SMILES:
CC(N(CC)C1=C([2H])C(C2=CC=NC3=C(C#N)C=NN23)=C([2H])C([2H])=C1[2H])=O
Molecular Formula:
C17H11D4N5O
Molecular Weight:
309.4
Zaleplon-d4
CAS No.: 1781887-91-9
Reference Standards
VCID: VC0161360
Molecular Formula: C17H11D4N5O
Molecular Weight: 309.4
CAS No. | 1781887-91-9 |
---|---|
Product Name | Zaleplon-d4 |
Molecular Formula | C17H11D4N5O |
Molecular Weight | 309.4 |
Standard InChI | InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i4D,5D,6D,9D |
Standard InChIKey | HUNXMJYCHXQEGX-FMJFQTNXSA-N |
SMILES | CC(N(CC)C1=C([2H])C(C2=CC=NC3=C(C#N)C=NN23)=C([2H])C([2H])=C1[2H])=O |
Appearance | A 100 µg/ml or 1 mg/ml solution in methanol |
Description | Zaleplon-d4 (Item No. 18620) is intended for use as an internal standard for the quantitation of zaleplon (Item No. 11577) by GC- or LC-MS. Zalepon is a pyrazolopyrimidine that selectively activates the GABAA α1 receptor subunit (EC50 = 1.1 µM), producing a sedative effect. It is characterized as being an ultra-short-acting sedative due to short Tmax (0.7-1.4 hours) and half-life (1 hour) values. This product is intended for research and forensic applications. |
Synonyms | CL 284,846 |
Reference | 1.Petroski, R.E.,Pomeroy, J.E.,Das, R., et al. Indiplon is a high-affinity positive allosteric modulator with selectivity for α1 subunit-containing GABAA receptors. Journal of Pharmacology and Experimental Therapeutics 317(1), 369-377 (2006). |
Last Modified | Aug 20 2021 |
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